5-Bromo-1-chloro-2,3-dimethoxybenzene
CAS No.: 1881332-60-0
Cat. No.: VC4987715
Molecular Formula: C8H8BrClO2
Molecular Weight: 251.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1881332-60-0 |
|---|---|
| Molecular Formula | C8H8BrClO2 |
| Molecular Weight | 251.5 |
| IUPAC Name | 5-bromo-1-chloro-2,3-dimethoxybenzene |
| Standard InChI | InChI=1S/C8H8BrClO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3 |
| Standard InChI Key | QFKWVYTVPILSLU-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1)Br)Cl)OC |
Introduction
Structural and Molecular Characteristics
The molecular structure of 5-bromo-1-chloro-2,3-dimethoxybenzene is defined by its regioselective substitution pattern. The benzene core is functionalized with bromine (Br), chlorine (Cl), and two methoxy groups (-OCH₃), creating a sterically and electronically distinct aromatic system. Key structural features include:
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 5-bromo-1-chloro-2,3-dimethoxybenzene typically involves multi-step halogenation and methoxylation of precursor aromatic compounds. Two primary methods dominate:
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Sequential Halogenation of Dimethoxybenzene Derivatives
Starting from 1,2-dimethoxybenzene, bromination and chlorination are performed under controlled conditions. For example: -
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enable the introduction of aryl groups at specific positions. For instance, 3,5-dimethoxyphenyl boronic acid can be coupled with bromo- or chlorobenzene derivatives to achieve the desired substitution pattern .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Key optimizations include:
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Catalyst Selection: Transition metal catalysts (e.g., Pd/C, CuI) enhance reaction rates and regioselectivity.
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve halogenation efficiency .
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Purity Control: Post-synthesis purification via column chromatography or recrystallization ensures ≥97% purity, as required for pharmaceutical intermediates .
Physicochemical Properties
The compound's properties are critical for its handling and application:
Thermal Stability: The compound decomposes above 250°C, with a flash point exceeding 110°C, necessitating inert atmosphere storage .
Chemical Reactivity and Applications
Substitution Reactions
The bromine and chlorine atoms serve as leaving groups, enabling nucleophilic aromatic substitution (NAS) reactions:
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Bromine Replacement: Reacts with nucleophiles (e.g., amines, alkoxides) to form C-N or C-O bonds. For example, treatment with sodium methoxide yields 1-chloro-2,3,5-trimethoxybenzene .
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Chlorine Replacement: Less reactive than bromine but participates in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) .
Cross-Coupling Reactions
The compound’s halogenated positions make it a valuable substrate in:
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Suzuki-Miyaura Coupling: Forms biaryl structures with boronic acids, critical in drug intermediate synthesis .
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Ullmann Coupling: Produces diaryl ethers when reacted with phenols .
Pharmaceutical Applications
As a high-purity intermediate (≥97%), it is integral to synthesizing active pharmaceutical ingredients (APIs). Notable examples include:
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SGLT2 Inhibitors: Used in diabetes therapeutics to modulate glucose reabsorption .
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Anticancer Agents: Methoxy and halogen groups enhance interactions with kinase domains, as seen in tyrosine kinase inhibitors .
Comparative Analysis with Structural Analogs
To contextualize its properties, 5-bromo-1-chloro-2,3-dimethoxybenzene is compared to related compounds:
| Compound | Substituents | Molecular Weight | Reactivity Notes |
|---|---|---|---|
| 1-Bromo-2,5-dimethoxybenzene | Br, 2-OCH₃, 5-OCH₃ | 217.06 g/mol | Higher Suzuki coupling activity |
| 1-Chloro-3,5-dimethoxybenzene | Cl, 3-OCH₃, 5-OCH₃ | 192.62 g/mol | Lower steric hindrance |
| 5-Bromo-1,2,3-trimethoxybenzene | Br, 3-OCH₃ groups | 261.51 g/mol | Enhanced solubility in ethanol |
Key Trends:
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Electron-Withdrawing Effects: Bromine and chlorine reduce electron density, slowing electrophilic substitution but aiding NAS .
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Steric Effects: Ortho-methoxy groups hinder reactions at adjacent positions, favoring para-substitution in further modifications .
Future Directions and Research Opportunities
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Polymer Chemistry: Incorporating the compound into conjugated polymers for organic electronics.
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Green Chemistry: Solvent-free syntheses using mechanochemical methods.
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